2-ethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a fused heterocyclic system known for diverse pharmacological activities, including kinase inhibition and anticancer effects . Its structure features a phenyl group at position 1, a 4-oxo group at position 4, and a butanamide side chain substituted with an ethyl group at position 3. This design enhances binding affinity to targets like EGFR (epidermal growth factor receptor), a critical oncogenic driver in cancers .
Properties
IUPAC Name |
2-ethyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-3-12(4-2)16(23)20-21-11-18-15-14(17(21)24)10-19-22(15)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWCCGLSBHKTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide typically involves the construction of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the substituents. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often require refluxing in solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes the preparation of intermediates, purification steps, and final cyclization to form the desired pyrazolo[3,4-d]pyrimidine core. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
The anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives has been extensively studied. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through several mechanisms:
- Mechanism of Action : The primary mechanism involves the inhibition of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. By binding to the active site of CDKs, these compounds prevent substrate interactions, leading to cell cycle arrest and apoptosis in cancer cells .
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Case Studies :
- A study demonstrated that 2-ethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines when compared to standard chemotherapeutics like doxorubicin. The compound induced apoptosis and inhibited cell growth effectively .
- Another investigation involving multicellular spheroids showed promising results for this compound as an anticancer agent across various tumor types, highlighting its potential in cancer therapy .
Anti-inflammatory Effects
In addition to its anticancer properties, this pyrazolo derivative has shown notable anti-inflammatory effects:
- Mechanism : The compound reduces inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This action is particularly beneficial in conditions characterized by chronic inflammation .
- Research Findings : Studies have indicated that similar compounds within the pyrazolo class effectively lower inflammation markers in vitro and in vivo models. These findings suggest that This compound could be a candidate for further development as an anti-inflammatory agent .
Antimicrobial Activity
Emerging research also points to the antimicrobial properties of pyrazolo derivatives:
- Mechanism : The inhibition of bacterial growth has been observed in certain strains treated with this class of compounds. The exact mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within the microorganisms .
- Case Studies :
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-ethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Key Findings :
- EGFR Inhibition : Compound 237 (IC50: 0.186 µM) shows moderate EGFR inhibition compared to erlotinib (IC50: 0.03 µM) . The target compound’s ethyl-butanamide side chain may reduce potency relative to erlotinib’s quinazoline core but improve selectivity for other kinases.
- Apoptosis Induction : Analogs like 235 (Horchani et al.) exhibit potent apoptosis via caspase activation, suggesting the pyrazolo-pyrimidine scaffold’s role in cell death pathways .
- Structural Effects : Fluorinated or sulfur-containing groups (e.g., 10a) confer distinct activities (anti-HIV1 vs. anticancer), highlighting the scaffold’s versatility .
2.3. Pharmacokinetic and Physicochemical Comparisons
Biological Activity
The compound 2-ethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide (CAS Number: 899996-02-2) is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular weight of this compound is approximately 325.4 g/mol . The structure features a pyrazolo[3,4-d]pyrimidine core that is known for its role in inhibiting various kinases involved in cancer progression.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family often act as inhibitors of key enzymes involved in cancer cell proliferation and survival. Specifically, they have shown activity against:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is crucial for disrupting nucleotide synthesis in rapidly dividing cells. Studies have demonstrated that derivatives similar to our compound can significantly inhibit DHFR activity, leading to increased apoptosis in cancer cells .
- Cyclin-dependent Kinases (CDKs) : Pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit CDK1 and CDK2, which are essential for cell cycle regulation . This inhibition can lead to cell cycle arrest and subsequent tumor growth inhibition.
Antitumor Activity
A series of studies have evaluated the antitumor effects of compounds related to this compound in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Ethyl Compound | MCF-7 (Breast Cancer) | 1.83 | DHFR Inhibition |
| 5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 Inhibition |
| 7f | MCF-7 | 5.57 | Induction of Apoptosis via Caspases |
The compound demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value comparable to methotrexate .
Apoptosis Induction
In vitro studies have shown that treatment with this compound leads to:
- Increased Expression of Pro-apoptotic Proteins : Such as Bax.
- Decreased Expression of Anti-apoptotic Proteins : Like Bcl-2.
- DNA Fragmentation : Indicative of apoptosis.
These findings suggest that the compound not only inhibits tumor growth but also actively promotes programmed cell death in cancer cells .
Case Study 1: Efficacy in Breast Cancer Models
A recent study evaluated the effects of a series of pyrazolo[3,4-d]pyrimidine derivatives on MCF-7 cells. The results indicated that compounds structurally related to our target compound effectively inhibited cell proliferation and induced apoptosis. The most potent derivative exhibited an IC50 value significantly lower than traditional chemotherapeutics, highlighting the potential for developing more effective treatments .
Case Study 2: Dual Kinase Inhibition
Another investigation focused on the dual inhibition capabilities of phenylpyrazolo[3,4-d]pyrimidine derivatives against EGFR and VGFR2 kinases. The study found that certain derivatives could inhibit both pathways simultaneously at low micromolar concentrations, suggesting a multitarget approach could enhance therapeutic efficacy against tumors resistant to single-agent therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
